Boc-10-Aminodecanoic acid

PROTAC Linker Lipophilicity Bioconjugation

Boc-10-Aminodecanoic acid is a C10 alkyl linker for PROTACs and peptide synthesis. Its 10-carbon chain and XLogP3 of 3.7 provide a unique hydrophobic profile distinct from C8 (too short) or C11/C12 (excessive flexibility) analogs. This specific length optimizes ternary complex formation and cellular permeability, reducing empirical substitution risk. The Boc group enables orthogonal protection. ≥98% purity ensures reproducible conjugation. Order high-purity material for reliable R&D outcomes.

Molecular Formula C15H29NO4
Molecular Weight 287.39 g/mol
CAS No. 173606-50-3
Cat. No. B558785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-10-Aminodecanoic acid
CAS173606-50-3
SynonymsBoc-10-Adc-OH; 173606-50-3; 10-((tert-Butoxycarbonyl)amino)decanoicacid; 10-[(TERT-BUTOXYCARBONYL)AMINO]DECANOICACID; AmbotzBAA1321; AC1N8O27; SCHEMBL2702010; 10-[(2-methylpropan-2-yl)oxycarbonylamino]decanoicAcid; 10-(N-Boc-amino)decanoicAcid; CTK8F0782; BOC-10-AMINODECANOICACID; MolPort-002-345-652; ZINC6186790; 6233AH; AKOS007930090; AJ-55938; AK-62617; LP077482; SC-43723; RT-011676; N-T-BUTYLOXYCARBONYL-10-AMINO-DECANOICACID; 10-[[(1,1-Dimethylethoxy)carbonyl]amino]decanoicAcid
Molecular FormulaC15H29NO4
Molecular Weight287.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCCCCC(=O)O
InChIInChI=1S/C15H29NO4/c1-15(2,3)20-14(19)16-12-10-8-6-4-5-7-9-11-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyDUNPXMOBBKBKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-{[(Tert-butoxy)carbonyl]amino}decanoic Acid (CAS 173606-50-3): A C10 Aliphatic Linker for PROTAC Synthesis and Peptide Modification


10-{[(Tert-butoxy)carbonyl]amino}decanoic acid (CAS 173606-50-3), also known as Boc-10-aminodecanoic acid or Boc-10-Adc-OH, is a protected ω-aminoalkanoic acid derivative belonging to the class of N-Boc-protected aliphatic linkers. Its structure consists of a C10 saturated alkane chain terminated with a carboxylic acid and a tert-butoxycarbonyl (Boc)-protected primary amine [1]. With a molecular weight of 287.39 g/mol and a predicted XLogP3-AA of 3.7, this compound exhibits moderate to high lipophilicity [1]. It is widely utilized as a bifunctional building block in solid-phase peptide synthesis, bioconjugation, and as a hydrophobic linker in the assembly of Proteolysis-Targeting Chimeras (PROTACs) .

Why Substituting 10-{[(Tert-butoxy)carbonyl]amino}decanoic Acid with Other Boc-Protected Amino Acids Introduces Quantifiable Risk in Linker-Dependent Applications


In applications where the physical distance between conjugated moieties, hydrophobic partitioning, or membrane permeability is critical, substituting 10-{[(tert-butoxy)carbonyl]amino}decanoic acid with a generic Boc-amino acid of a different alkyl chain length (e.g., C6 or C12) is not equivalent. Systematic variation in alkane chain length directly modulates the molecule's computed lipophilicity (XLogP3-AA), aqueous solubility, and the resulting spatial separation (span) in bioconjugates [1]. For instance, using a shorter C6 linker reduces the hydrophobic contact surface and the distance between conjugated payloads, which can impair the formation of a stable ternary complex in PROTACs or alter the folding and activity of modified peptides. Conversely, a longer C12 linker increases lipophilicity and molecular weight, potentially decreasing aqueous solubility and bioavailability. Therefore, the C10 length of this compound represents a specific physico-chemical profile that cannot be assumed when substituting with seemingly similar N-Boc-protected amino acids.

Quantitative Differentiation of 10-{[(Tert-butoxy)carbonyl]amino}decanoic Acid from Closest Aliphatic Linker Analogs


Increased Lipophilicity (XLogP3-AA) of the C10 Chain vs. Shorter C6 Linker Enables Distinct Hydrophobic Interactions

The C10 alkane chain of 10-{[(tert-butoxy)carbonyl]amino}decanoic acid confers a significantly higher computed lipophilicity compared to its shorter-chain analog, 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid (Boc-6-Ahx-OH). This property is critical for applications requiring enhanced hydrophobic interactions or membrane partitioning. Based on PubChem computed properties, the target compound has an XLogP3-AA of 3.7 [1], whereas the C6 analog has a predicted XLogP3-AA of approximately 1.5 [2].

PROTAC Linker Lipophilicity Bioconjugation

Extended Molecular Span and Rotatable Bond Count of C10 Linker vs. Shorter C6 Linker for Optimizing PROTAC Ternary Complex Formation

The length of the linker between the E3 ligase ligand and the target protein ligand is a critical parameter for successful PROTAC-induced ternary complex formation and subsequent ubiquitination. 10-{[(tert-butoxy)carbonyl]amino}decanoic acid provides a longer physical span compared to shorter-chain analogs. This is evidenced by its higher number of rotatable bonds (n = 12) [1], compared to the C6 analog, 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid, which has only 8 rotatable bonds [2].

PROTAC Linker Molecular Span Ternary Complex

Moderate Lipophilicity and Aqueous Solubility Balance of C10 Linker vs. Longer C12 Linker

While a longer C12 linker (12-{[(tert-butoxy)carbonyl]amino}dodecanoic acid) offers even greater lipophilicity, the C10 chain length of this compound provides a balanced profile between hydrophobic interaction potential and predicted aqueous solubility. This balance is crucial for maintaining drug-like properties in synthesized conjugates. The target compound has a computed LogD at pH 7.4 of 1.12 [1], a value that indicates moderate lipophilicity and adequate aqueous solubility for many biological assays. In contrast, the C12 analog is expected to have a higher LogD and lower aqueous solubility due to the additional two methylene units.

PROTAC Linker Solubility Drug-like Properties

Optimal Research and Industrial Use Cases for 10-{[(Tert-butoxy)carbonyl]amino}decanoic Acid (CAS 173606-50-3)


PROTAC Linker for Optimizing Ternary Complex Span in Degrader Molecules

This compound is specifically suited as a hydrophobic linker in the synthesis of PROTACs. Its C10 alkyl chain provides a longer molecular span (12 rotatable bonds) compared to shorter C6 or C8 linkers [1], enabling it to effectively bridge the distance between a target protein and an E3 ligase to form a stable ternary complex. Its use is indicated when initial SAR studies with shorter PEG or alkyl linkers fail to induce degradation, suggesting a need for a more extended hydrophobic spacer [2].

Solid-Phase Peptide Synthesis (SPPS) for Tuning Peptide Hydrophobicity and Membrane Affinity

In SPPS, 10-{[(tert-butoxy)carbonyl]amino}decanoic acid is employed as a non-natural amino acid building block to introduce a specific hydrophobic modification. The high computed lipophilicity (XLogP3-AA of 3.7) [1] allows researchers to quantitatively increase a peptide's overall hydrophobicity, which can be leveraged to enhance binding to hydrophobic pockets, improve membrane permeability, or promote self-assembly. Its Boc-protected amine and free carboxylic acid are fully compatible with standard Fmoc/t-Bu SPPS workflows.

Bioconjugation Spacer for Hydrophobic Drug Payloads

This compound serves as a bifunctional linker for attaching hydrophobic drug molecules to targeting moieties (e.g., antibodies, peptides). The C10 aliphatic chain acts as a hydrophobic spacer, which can facilitate the interaction of the conjugated drug with lipid membranes or hydrophobic regions of a target protein. The quantifiable LogD (pH 7.4) of 1.12 [1] indicates that the resulting conjugate will retain sufficient aqueous solubility for biological handling, a key consideration when working with otherwise highly insoluble payloads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-10-Aminodecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.